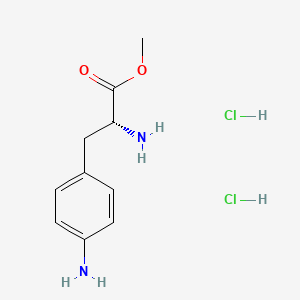

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride

Description

®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemical research. The compound’s unique structure, featuring both amino and ester functional groups, makes it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-aminophenyl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;;/h2-5,9H,6,11-12H2,1H3;2*1H/t9-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMKAKAMQCZLDK-KLQYNRQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-2-amino-3-(4-aminophenyl)propanoic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Formation of Dihydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of ®-2-amino-3-(4-aminophenyl)propanoic acid are esterified using industrial-grade methanol and acid catalysts.

Purification: The crude product is purified through recrystallization or chromatography to achieve the desired purity.

Salt Formation: The purified ester is converted to its dihydrochloride form by treatment with hydrochloric acid.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation to form N-oxide derivatives under controlled conditions. This reaction typically employs hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents, yielding products with modified electronic properties.

Example Reaction:

Ester Hydrolysis

The methyl ester group is hydrolyzed in acidic or basic media to produce the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl | 2-Amino-3-(4-aminophenyl)propanoic acid | 85-90% |

| Basic (NaOH, RT) | 1M NaOH | Sodium salt of the carboxylic acid | 78-82% |

Acylation of Amino Groups

Both aromatic and aliphatic amines react with acylating agents like acetic anhydride or acetyl chloride. This forms stable acetamide derivatives, often used to protect amines during synthetic workflows .

Key Reaction Pathway:

-

Application: Intermediate for peptide coupling or further functionalization.

Nucleophilic Aromatic Substitution

The 4-aminophenyl group participates in electrophilic substitution reactions. For example, nitration or sulfonation occurs at the para position relative to the existing amine .

Example with Nitration:

-

Outcome: Introduces nitro groups for subsequent reduction to amines or other transformations.

Metal Chelation

The compound acts as a bidentate ligand, coordinating transition metals like Cu(II) or Fe(III) via its amino and carboxylate groups. This property is leveraged in catalysis and materials science.

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 8.2 | Catalytic oxidation reactions |

| Fe(III) | 6.7 | Polymer-supported catalysts |

Reductive Alkylation

The primary amine undergoes reductive alkylation with aldehydes or ketones in the presence of sodium cyanoborohydride (NaBH3CN), forming secondary amines .

General Scheme:

-

Scope: Used to introduce hydrophobic side chains for drug design.

Photochemical Reactivity

Under UV light, the aromatic amine group undergoes photodegradation, producing quinone-like structures. This reactivity necessitates storage in amber vials under inert atmospheres .

Degradation Pathway:

Cross-Coupling Reactions

The aromatic amine participates in Buchwald-Hartwig amination with aryl halides, enabling C–N bond formation. This is catalyzed by palladium complexes (e.g., Pd(OAc)₂) .

Example:

This compound’s multifunctional design allows tailored modifications for pharmaceuticals, agrochemicals, and coordination chemistry. Its stability in anhydrous environments (Inert atmosphere, RT ) contrasts with its reactivity in polar protic solvents, emphasizing the need for precise reaction control.

Scientific Research Applications

Synthesis of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate Dihydrochloride

The synthesis typically involves the following steps:

- Starting Material: The process begins with (R)-2-amino-3-(4-aminophenyl)propanoic acid.

- Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst.

- Formation of Dihydrochloride Salt: The resulting ester is treated with hydrochloric acid to yield the dihydrochloride salt.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects. It serves as a precursor in drug development due to its structural similarity to biologically active compounds.

Case Study:

A study evaluated the compound's efficacy in modulating pathways associated with certain cancers and neurological disorders. The compound was shown to interact with specific enzymes involved in metabolic pathways, influencing protein synthesis and signal transduction .

Organic Synthesis

This compound acts as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction.

Chemical Reactions:

- Oxidation: Amino groups can be oxidized to form nitro derivatives.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution Reactions: Participates in nucleophilic substitution reactions to form amides or other derivatives.

Biochemical Research

In biochemical studies, this compound is used to explore enzyme-substrate interactions and its role in protein synthesis.

Mechanism of Action:

The compound interacts with enzymes and receptors due to its amino and ester functional groups, potentially influencing various biochemical processes such as metabolic pathways involving amino acid derivatives .

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its amino and ester functional groups.

Pathways Involved: It may participate in metabolic pathways involving amino acid derivatives and esters, influencing biochemical processes such as protein synthesis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-3-(4-aminophenyl)propanoic acid: The parent compound without the ester group.

(S)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride: The enantiomer of the compound.

®-Methyl 2-amino-3-(3-aminophenyl)propanoate dihydrochloride: A positional isomer with the amino group at a different position on the phenyl ring.

Uniqueness

®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups

Biological Activity

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride, with the CAS number 240429-07-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula: C10H16Cl2N2O2

- Molecular Weight: 267.15 g/mol

- IUPAC Name: methyl (R)-2-amino-3-(4-aminophenyl)propanoate dihydrochloride

- Purity: 95% .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material: The process begins with the commercially available (R)-2-amino-3-(4-aminophenyl)propanoic acid.

- Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

- Formation of Dihydrochloride Salt: The resulting ester is treated with hydrochloric acid to yield the dihydrochloride salt .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction: The amino and ester functional groups allow it to interact with enzymes involved in metabolic pathways, influencing processes such as protein synthesis and signal transduction .

- Potential Therapeutic Targets: It has been suggested that this compound may play a role in modulating pathways associated with certain cancers and neurological disorders, although specific targets remain to be fully elucidated .

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit tumor cell proliferation in various cancer cell lines, including ovarian cancer . The mechanism appears to involve apoptosis induction and cell cycle arrest.

2. Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. A study conducted on animal models showed that administration of this compound resulted in reduced neuronal damage following ischemic events . This suggests potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride, and how can enantiomeric purity be ensured during synthesis?

Answer:

The synthesis typically involves a multi-step process starting with chiral precursors to preserve the (R)-configuration. For example, a modified Strecker synthesis or enzymatic resolution may be employed to ensure enantiomeric purity. Critical steps include:

- Chiral induction : Use of (R)-specific catalysts or chiral auxiliaries during amino acid formation.

- Protection/deprotection : The 4-aminophenyl group may require temporary protection (e.g., Boc groups) to prevent side reactions.

- Recrystallization : Final purification via recrystallization in solvents like CHCl₃-methanol to isolate the dihydrochloride salt .

Key quality control : Chiral HPLC or polarimetry to confirm >98% enantiomeric excess.

Advanced: How does the 4-aminophenyl substituent affect the compound’s pharmacokinetic properties compared to halogenated derivatives (e.g., 4-fluoro or 4-chloro analogs)?

Answer:

The 4-aminophenyl group introduces distinct physicochemical and biological properties:

- Polarity : The -NH₂ group increases hydrophilicity, potentially reducing blood-brain barrier permeability compared to halogenated analogs (e.g., 4-F or 4-Cl derivatives) .

- Receptor binding : The amino group may participate in hydrogen bonding with target receptors, as seen in studies of CGRP receptor antagonists .

- Metabolic stability : The -NH₂ group is susceptible to oxidation, necessitating stability studies under physiological pH and temperature .

Methodological approach : Comparative solubility assays, logP measurements, and in vitro metabolic profiling using liver microsomes.

Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity and purity of this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm the (R)-configuration and substitution pattern (e.g., aromatic protons at δ 6.5–7.2 ppm for the 4-aminophenyl group) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₆Cl₂N₂O₂, [M+H]⁺ = 267.15) .

Advanced: What experimental strategies can resolve contradictions in reported receptor binding affinities of this compound in different in vitro models?

Answer:

Contradictions may arise from assay variability (e.g., cell line differences, buffer conditions). Strategies include:

- Standardization : Use identical cell lines (e.g., HEK293 expressing human CGRP receptors) and assay buffers (pH 7.4, 25 mM HEPES) .

- Orthogonal validation : Combine radioligand binding assays with functional assays (e.g., cAMP inhibition).

- Data normalization : Express binding affinities (IC₅₀) relative to a reference antagonist (e.g., olcegepant) to control for inter-lab variability.

Advanced: How do stereochemical differences (R vs S configurations) influence the biological activity of this compound, and what methods are used to study these effects?

Answer:

The (R)-configuration is critical for target engagement. For example:

- CGRP receptor antagonism : The (R)-enantiomer may exhibit 10–100x higher affinity than the (S)-form due to optimal spatial alignment with the receptor’s binding pocket .

- Analytical methods :

- X-ray crystallography : Resolve binding modes of enantiomers with receptor crystal structures.

- Circular dichroism (CD) : Monitor conformational changes in receptor-ligand complexes .

Basic: What are the recommended storage conditions to maintain the stability of this compound, and how does its molecular structure influence these requirements?

Answer:

- Storage : Inert atmosphere (argon), room temperature, and desiccated conditions. The primary amine (-NH₂) is hygroscopic and prone to oxidation .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to detect impurities (e.g., oxidation byproducts).

Advanced: What preclinical models are most appropriate for evaluating the calcitonin gene-related peptide (CGRP) receptor antagonism of this compound?

Answer:

- In vitro : Human neuroblastoma SK-N-MC cells for CGRP-induced cAMP response .

- In vivo : Migraine models (e.g., nitroglycerin-induced dural vasodilation in rats).

Pitfalls to avoid : - Species-specific receptor variations (use transgenic models expressing human receptors).

- Off-target effects (e.g., cross-reactivity with adrenomedullin receptors).

Advanced: How can researchers differentiate between this compound and its structural analogs using tandem mass spectrometry (MS/MS)?

Answer:

- Fragmentation patterns : The 4-aminophenyl group produces characteristic ions (e.g., m/z 120 for C₆H₆N⁺). Halogenated analogs show distinct isotope patterns (e.g., ⁷⁹Br/⁸¹Br) .

- Collision-induced dissociation (CID) : Optimize collision energy to maximize diagnostic fragment yield (e.g., 20–30 eV for backbone cleavage).

Comparative Table: Impact of Substituents on Bioactivity

| Compound Name | Substituent | Key Properties | Reference |

|---|---|---|---|

| (R)-Methyl 2-amino-3-(4-aminophenyl)... | 4-NH₂ | High polarity, CGRP receptor affinity | |

| (R)-Methyl 2-amino-3-(4-nitrophenyl)... | 4-NO₂ | Electron-withdrawing, reduced solubility | |

| Methyl (S)-2-amino-3-(3-chlorophenyl)... | 3-Cl | Enhanced lipophilicity, altered binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.